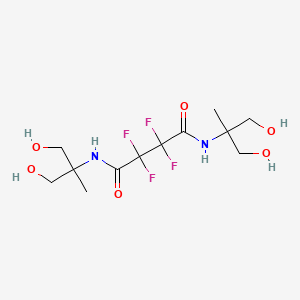
N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide is a synthetic organic compound characterized by its unique structure, which includes two hydroxyl groups and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediamide with 1,3-dihydroxy-2-methylpropan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)propanediamide
- N,N’-bis(1-chloro-2-methylpropan-2-yl)oxamide
Uniqueness
N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide stands out due to the presence of fluorine atoms, which impart unique properties such as increased stability and reactivity. This makes it particularly useful in applications where these characteristics are desirable.
Properties
IUPAC Name |
N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F4N2O6/c1-9(3-19,4-20)17-7(23)11(13,14)12(15,16)8(24)18-10(2,5-21)6-22/h19-22H,3-6H2,1-2H3,(H,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPLCSAVGQUXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(C(C(=O)NC(C)(CO)CO)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F4N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B4891436.png)
![2-[3-(4-Benzylpiperazine-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B4891443.png)
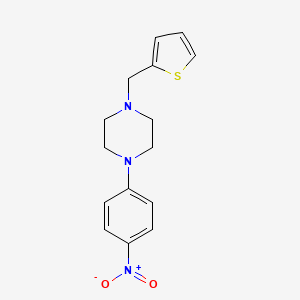
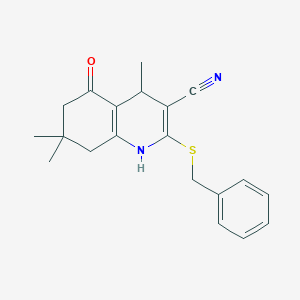
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
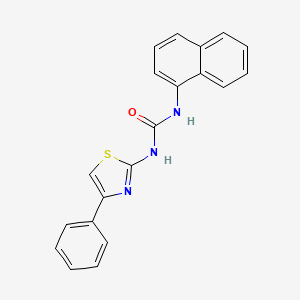
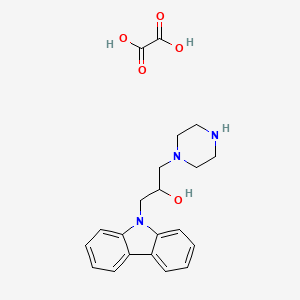
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile](/img/structure/B4891491.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4891497.png)
![[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate](/img/structure/B4891511.png)
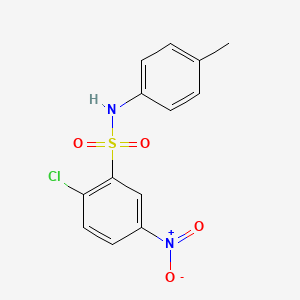
![2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol](/img/structure/B4891528.png)
![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)
